molecular formula C21H25NO4 B268277 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268277
M. Wt: 355.4 g/mol
InChI Key: DPHXOPCOAWXFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as DMF-TF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an attractive candidate for various experimental studies.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is not fully understood. However, it has been suggested that its biological activities are related to its ability to modulate various signaling pathways in cells. 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be related to its ability to activate the Nrf2 pathway and inhibit the NF-κB pathway. 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide for lab experiments is its wide range of biological activities. This makes it a useful tool for studying various cellular processes and signaling pathways. However, one limitation of 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanisms of its neuroprotective effects and to evaluate its potential as a therapeutic agent. Another potential area of research is its potential applications in the treatment of cancer. 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have anticancer effects in vitro, and further studies are needed to evaluate its potential as a cancer therapeutic. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in vivo.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves the reaction of 2,4-dimethylphenol with 4-(tetrahydro-2-furanylmethoxy)benzaldehyde in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then converted to the amide form using acetic anhydride and ammonium acetate.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C21H25NO4/c1-15-5-10-20(16(2)12-15)26-14-21(23)22-17-6-8-18(9-7-17)25-13-19-4-3-11-24-19/h5-10,12,19H,3-4,11,13-14H2,1-2H3,(H,22,23)

InChI Key

DPHXOPCOAWXFCO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OCC3CCCO3)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OCC3CCCO3)C

Origin of Product

United States

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